molecular formula C13H20Cl2N2 B11806288 (1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride

(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride

Cat. No.: B11806288
M. Wt: 275.21 g/mol
InChI Key: APHTXVVVLSNSHG-UHFFFAOYSA-N
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Description

(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, which are advantageous due to their efficiency and eco-friendliness. These reactions provide rapid and easy access to large libraries of organic compounds with diverse substitution patterns .

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride include other piperidine derivatives, such as:

  • (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
  • (1-(2-Chlorobenzyl)piperidin-2-yl)methanamine hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other piperidine derivatives .

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C13H19ClN2.ClH/c14-13-6-2-1-5-12(13)10-16-7-3-4-11(8-15)9-16;/h1-2,5-6,11H,3-4,7-10,15H2;1H

InChI Key

APHTXVVVLSNSHG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)CN.Cl

Origin of Product

United States

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